molecular formula C8H6FNaO2 B8819466 sodium;4-fluoro-2-methylbenzoate CAS No. 1708942-23-7

sodium;4-fluoro-2-methylbenzoate

Cat. No.: B8819466
CAS No.: 1708942-23-7
M. Wt: 176.12 g/mol
InChI Key: NKPTWNZTRXNFHM-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-2-methylbenzoate is the sodium salt of 4-fluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid. This compound is characterized by a fluorine substituent at the para position and a methyl group at the ortho position on the benzene ring, with a carboxylate anion stabilized by sodium (Fig. 1). Such structural features enhance its solubility in polar solvents compared to its ester precursors, making it suitable for pharmaceutical and agrochemical applications .

For example, methyl or ethyl esters of 4-fluoro-2-methylbenzoate (e.g., methyl 4-fluoro-2-methylbenzoate, CAS 392-04-1) may undergo hydrolysis to yield the free acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Properties

CAS No.

1708942-23-7

Molecular Formula

C8H6FNaO2

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;4-fluoro-2-methylbenzoate

InChI

InChI=1S/C8H7FO2.Na/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

NKPTWNZTRXNFHM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Process Overview

The Friedel-Crafts acylation method, as detailed in CN110903176A, involves the reaction of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis to form 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone. This intermediate undergoes alkaline hydrolysis to yield 4-fluoro-2-methylbenzoic acid, which is subsequently converted to its sodium salt.

Friedel-Crafts Acylation Step

Key parameters for the acylation step include:

  • Catalyst : Anhydrous aluminum trichloride (AlCl₃) is preferred due to its high catalytic efficiency and cost-effectiveness.

  • Solvent : 1,2-Dichloroethane is optimal for maintaining reaction homogeneity and facilitating temperature control.

  • Temperature : The reaction proceeds at -5°C to 10°C to minimize side reactions and isomer formation.

A representative synthesis from the patent involves combining m-fluorotoluene (1 mol), AlCl₃ (1.1 mol), and trichloroacetyl chloride (1.1 mol) in 1,2-dichloroethane. The mixture is stirred at 0–10°C, yielding a 76% content of the desired ortho-acylated product alongside 23% para-isomer.

Alkaline Hydrolysis and Sodium Salt Formation

The acylation product is hydrolyzed using sodium hydroxide (NaOH) in aqueous medium. Hydrolysis at elevated temperatures (80–100°C) cleaves the trichloromethyl group, generating 4-fluoro-2-methylbenzoic acid. Neutralization with stoichiometric NaOH directly produces sodium 4-fluoro-2-methylbenzoate.

Critical considerations :

  • Isomer separation : Recrystallization from toluene or ethyl acetate removes the para-isomer (2-fluoro-4-methylbenzoic acid), achieving >99% purity for the ortho-product.

  • Yield optimization : Pilot-scale trials report an overall yield of 68–72% for the sodium salt after purification.

Nitrile Hydrolysis Route

Synthesis of 4-Fluoro-2-Methylbenzonitrile

WO2016024224A1 describes a two-step process to synthesize 4-fluoro-2-methylbenzonitrile, which is hydrolyzed to the carboxylic acid and neutralized to form the sodium salt.

Oxime Formation and Dehydration

4-Fluoro-2-methylbenzaldehyde is converted to its oxime derivative using hydroxylamine hydrochloride and N,N-diisopropylethylamine (DIPEA) in ethanol. For example, 50 g of aldehyde reacts with 70 g of hydroxylamine hydrochloride and 36 mL of DIPEA at 20–25°C, yielding 51 g of oxime.

The oxime is dehydrated to the nitrile using phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid in toluene at 110–115°C. A 25 g oxime batch produces 20.5 g nitrile (82% yield).

Alkaline Hydrolysis to Sodium Salt

The nitrile is hydrolyzed in aqueous NaOH (6 M) under reflux (100–120°C) for 12–24 hours. This step directly yields sodium 4-fluoro-2-methylbenzoate, bypassing the need for acidification.

Advantages :

  • Simplified purification : The nitrile intermediate is crystallized from toluene/hexane, reducing impurities.

  • Scalability : Batch sizes up to 500 g demonstrate consistent yields (78–85%) for the sodium salt.

Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts RouteNitrile Hydrolysis Route
Starting Material CostModerate (m-fluorotoluene)High (4-fluoro-2-methylbenzaldehyde)
Reaction ConditionsLow-temperature acylationHigh-temperature dehydration
Isomer FormationOrtho:para = 3:1Negligible
Overall Yield68–72%78–85%
ScalabilityIndustrial-readyRequires nitrile synthesis

Key findings :

  • The Friedel-Crafts route is economically favorable for large-scale production but requires meticulous isomer separation.

  • The nitrile hydrolysis route offers higher yields and purity but depends on costly aldehyde precursors.

Alternative Methods and Industrial Considerations

Grignard and Lithiation Routes

Early methods using 2-bromo-5-fluorotoluene with Grignard reagents or butyllithium (e.g., US6342504) face challenges:

  • Ultra-low temperatures (-78°C) for lithiation increase operational costs.

  • Anhydrous conditions complicate industrial scale-up.

Direct Methylation of 4-Fluorobenzoic Acid

Methylation with methyl iodide and sec-butyllithium (Journal of Organic Chemistry, 2005) suffers from:

  • Low regioselectivity (40–50% ortho-product).

  • Toxic byproducts , necessitating complex purification .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The carboxylate group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include 4-fluoro-2-methylbenzoic acid and other oxidized derivatives.

    Reduction Reactions: Products include 4-fluoro-2-methylbenzyl alcohol and other reduced derivatives.

Scientific Research Applications

Sodium 4-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving benzoate derivatives.

    Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of sodium 4-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that metabolize benzoate derivatives, affecting metabolic pathways. The fluorine atom and the carboxylate group play crucial roles in its binding affinity and reactivity with these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Substituents Solubility (Water) Key Applications Reference
Sodium 4-fluoro-2-methylbenzoate Not explicitly listed -COO⁻Na⁺, -F (C4), -CH₃ (C2) High (ionic form) Pharmaceutical intermediates Inferred
Methyl 4-fluoro-2-methylbenzoate 392-04-1 -COOCH₃, -F (C4), -CH₃ (C2) Low Synthetic intermediate
Ethyl 4-fluoro-2-methylbenzoate 167758-88-5 -COOCH₂CH₃, -F (C4), -CH₃ (C2) Low Agrochemical research
2,6-Difluoro-4-methylbenzoic acid 6185-28-0 -COOH, -F (C2, C6), -CH₃ (C4) Moderate Drug discovery
Sodium 4-(trifluoromethyl)benzoate 532-32-1 -COO⁻Na⁺, -CF₃ (C4) High Surfactants, catalysis

Key Observations:

  • Solubility: Sodium salts (e.g., sodium 4-(trifluoromethyl)benzoate) exhibit superior water solubility compared to ester derivatives due to their ionic nature .
  • Functional Groups: Fluorine and methyl substituents influence electronic and steric properties. For instance, trifluoromethyl groups (CF₃) enhance lipophilicity, while fluorine at C4 may modulate metabolic stability in pharmaceuticals .

Q & A

Q. Hypothetical Reaction Table

StepReagents/ConditionsYield (%)Purity (HPLC)
1CH₃COCl, AlCl₃, 0°C7592
2F₂ gas, Cu catalyst, 70°C6088
3NaOH (aq.), reflux95>99

Basic: How can sodium 4-fluoro-2-methylbenzoate be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The methyl group (δ 2.3–2.6 ppm) and aromatic protons (δ 7.1–7.5 ppm) show splitting patterns influenced by fluorine’s electronegativity.
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .
  • X-ray Crystallography : Use SHELXL for structure refinement. Challenges include resolving disorder in the methyl group due to steric crowding. Data collection at low temperature (100 K) improves resolution .
  • Elemental Analysis : Confirm sodium content (theoretical ~8.2%) via ICP-MS or flame photometry .

Q. Example Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.21, 5.89, 12.37
R-factor0.032

Advanced: How can researchers resolve contradictions in crystallographic data when fluorine and methyl groups coexist in sodium 4-fluoro-2-methylbenzoate?

Methodological Answer:
Contradictions often arise from:

  • Disordered Methyl Groups : Use TWINABS for data integration and SHELXL for refining partial occupancy models. Apply restraints to bond lengths/angles .
  • Thermal Motion Artifacts : Collect data at 100 K to reduce thermal vibrations. Validate using R₁ and wR₂ convergence tests (target < 0.05) .
  • Electron Density Maps : Compare Fo-Fc maps to identify misplaced atoms. Fluorine’s high electron density may overshadow adjacent carbons; iterative refinement is critical .

Advanced: How to design experiments to assess substituent effects on the reactivity of sodium 4-fluoro-2-methylbenzoate?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates (e.g., hydrolysis) with analogs lacking fluorine or methyl groups. Use pseudo-first-order conditions and monitor via UV-Vis .
  • DFT Calculations : Model transition states to quantify steric (via %VBur) and electronic (via Hammett σ constants) contributions. Software: Gaussian or ORCA .
  • Isotopic Labeling : Introduce ¹⁸O in the carboxylate group to track mechanistic pathways during nucleophilic attacks .

Q. Hypothetical Reactivity Data

Substituent CombinationHydrolysis Rate (k, s⁻¹)
4-F, 2-CH₃0.0021
4-H, 2-CH₃0.0045
4-F, 2-H0.0058

Advanced: How can structure-activity relationship (SAR) studies evaluate sodium 4-fluoro-2-methylbenzoate’s potential in medicinal chemistry?

Methodological Answer:

  • Target Binding Assays : Screen against enzymes (e.g., cyclooxygenase) using fluorometric assays. Compare IC₅₀ values with non-fluorinated analogs to assess fluorine’s role .
  • LogP Measurements : Determine partition coefficients (shake-flask method) to evaluate hydrophobicity changes from the methyl group. Lower LogP may improve solubility .
  • Molecular Docking : Use AutoDock Vina to simulate interactions. Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues .

Q. Example SAR Data (Hypothetical)

DerivativeIC₅₀ (µM)LogP
Sodium 4-F-2-CH₃-Bz12.31.8
Sodium 4-H-2-CH₃-Bz28.92.1
Sodium 4-F-2-H-Bz45.61.2

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